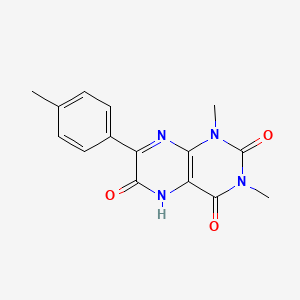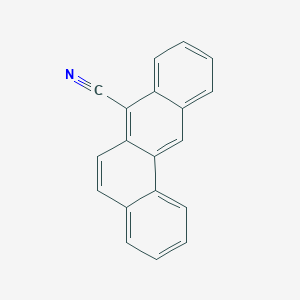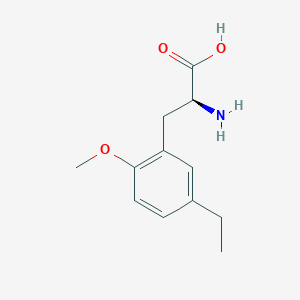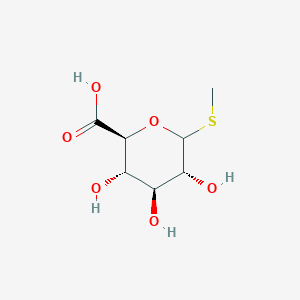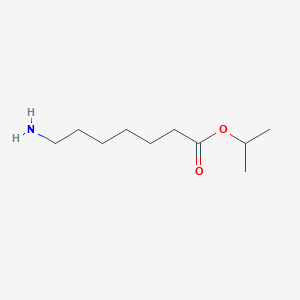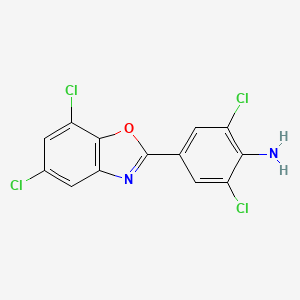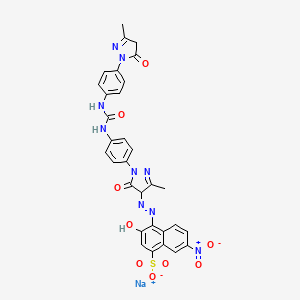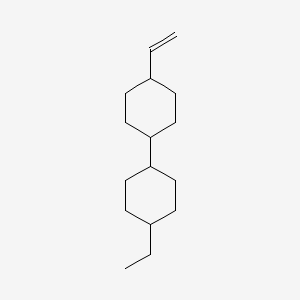
trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl: is a chemical compound characterized by its unique bicyclic structure. It is known for its applications in various fields, including chemistry and industry, due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl typically involves the reaction of ethyl and vinyl groups with bicyclohexyl structures under controlled conditions. The process may include steps such as:
Alkylation: Introduction of ethyl groups to the bicyclohexyl structure.
Vinylation: Addition of vinyl groups to the compound.
Catalysis: Use of catalysts to facilitate the reactions, often under specific temperature and pressure conditions.
Industrial Production Methods: Industrial production of trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl may involve large-scale chemical reactors where the above reactions are carried out in a continuous process. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted bicyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for potential therapeutic applications, including drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings .
Mécanisme D'action
The mechanism by which trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- trans,trans-4-Ethyl-4’'-propyl-bicyclohexyl
- trans,trans-4-Ethyl-4’'-methyl-bicyclohexyl
- trans,trans-4-Ethyl-4’'-phenyl-bicyclohexyl
Comparison:
- trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs.
- The presence of the vinyl group allows for additional reactions such as polymerization, which is not possible with the propyl or methyl analogs.
- The phenyl analog may exhibit different electronic properties due to the aromatic ring, affecting its reactivity and applications .
Propriétés
Numéro CAS |
883267-62-7 |
|---|---|
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
1-ethenyl-4-(4-ethylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C16H28/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3,13-16H,1,4-12H2,2H3 |
Clé InChI |
DAWASSOYJAUGDK-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2CCC(CC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


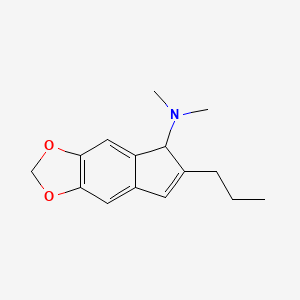
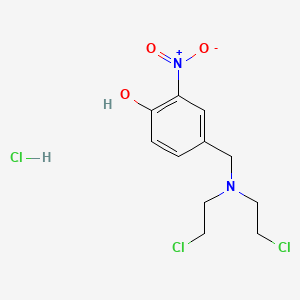
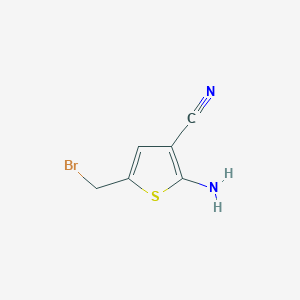
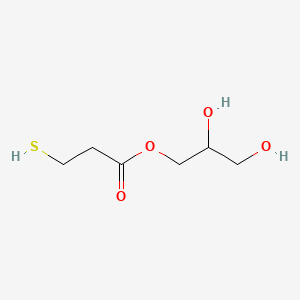
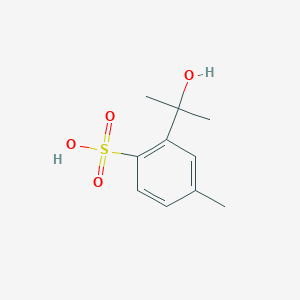
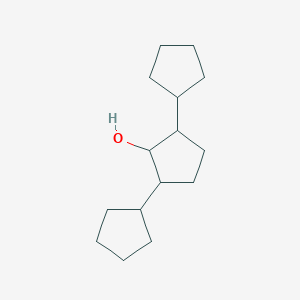
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
